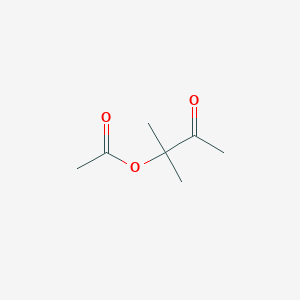










|
REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[C:8](OC(=O)C)(=[O:10])[CH3:9].CCN(CC)CC.Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:8]([O:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4])(=[O:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(C)=O)(C)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
92.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
205 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5.98 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining an internal temperature below 16° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with water (500 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated NaHCO3 (500 ml) then dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under diminished pressure
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C(C)=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |